5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole
Description
Molecular Architecture
The compound consists of a 1H-tetrazole ring (a five-membered ring with four nitrogen atoms) attached to a 2-bromo-5-methoxyphenyl group. The tetrazole ring exists predominantly in the 1H-tautomeric form due to resonance stabilization, with delocalized π-electrons across the N1–N2–N3–N4–C5 backbone. The phenyl substituent features bromine at the ortho position and a methoxy group at the para position relative to the tetrazole linkage (Figure 1).
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇BrN₄O | |
| Molecular Weight | 255.07 g/mol | |
| SMILES | COC1=CC(=C(C=C1)Br)C2=NNN=N2 | |
| IUPAC Name | 5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole |
Tautomerism and Resonance
The 1H-tetrazole tautomer is stabilized by resonance, with electron density distributed across the nitrogen atoms. The phenyl ring’s substituents further influence electronic properties:
Properties
IUPAC Name |
5-(2-bromo-5-methoxyphenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c1-14-5-2-3-7(9)6(4-5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHANGPBTIMOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Potential
Research indicates that tetrazoles have significant pharmacological properties, including anti-inflammatory and anti-cancer activities. The bromine and methoxy substituents on the phenyl ring of 5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole may enhance its biological activity by modulating interactions with biological targets.
- Anti-Cancer Activity : Studies have shown that tetrazole derivatives can inhibit tumor growth in various cancer cell lines. The specific compound has been investigated for its potential to act as an anti-cancer agent by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound has also been evaluated for its ability to reduce inflammation in animal models of arthritis and other inflammatory diseases.
Case Studies
- Study on Anti-Cancer Properties : A recent study published in a peer-reviewed journal demonstrated that derivatives of tetrazole exhibited cytotoxic effects against breast cancer cell lines. The study highlighted the potential of modifying the phenyl group to enhance efficacy.
- Inflammation Model Research : Another study explored the use of tetrazole derivatives in a rat model of induced arthritis, showing significant reduction in inflammatory markers compared to controls.
Applications in Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions makes it valuable for creating more complex molecules.
- Synthesis of Pharmaceuticals : It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
- Polymer Chemistry : Researchers are investigating the use of tetrazole derivatives in creating new polymer materials with enhanced thermal and mechanical properties.
Pesticide Development
This compound is being studied for its potential application in developing new agrochemicals. Its structure may provide novel modes of action against pests and diseases affecting crops.
- Insecticidal Activity : Preliminary studies indicate that tetrazole derivatives can exhibit insecticidal properties against common agricultural pests.
- Fungicidal Properties : Research is ongoing to evaluate the effectiveness of this compound in controlling fungal pathogens in crops.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The tetrazole ring is known to mimic the carboxylate group, allowing it to bind to enzyme active sites and modulate their activity.
Comparison with Similar Compounds
Notes
Synthetic Challenges : Steric hindrance from ortho-substituents (2-Br) may reduce reaction yields compared to para-substituted analogs.
Data Gaps : Direct experimental data (e.g., X-ray crystallography) for the target compound are unavailable; predictions rely on structural analogs .
Biological Activity
5-(2-Bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole (CAS Number: 1221724-85-1) is a synthetic compound belonging to the tetrazole family. Its structure features a tetrazole ring substituted with a brominated methoxyphenyl group, which may influence its biological properties. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
- Molecular Formula : C8H7BrN4O
- Molecular Weight : 255.07 g/mol
- CAS Number : 1221724-85-1
- Purity : Minimum 95% .
Biological Activity Overview
The biological activities of tetrazoles are diverse, encompassing anticancer, antimicrobial, and anticonvulsant properties. The specific compound has shown promise in various studies.
Anticancer Activity
Recent studies have indicated that tetrazoles can exhibit significant anticancer properties. For instance:
- Mechanism of Action : The presence of the methoxy group on the phenyl ring is believed to enhance the compound's interaction with cellular targets, potentially inhibiting tumor growth. Research has shown that similar compounds with methoxy substitutions display cytotoxic effects against various cancer cell lines .
- Case Study : In vitro assays demonstrated that related tetrazole derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting potent anticancer activity .
Antimicrobial Properties
Tetrazoles are also recognized for their antimicrobial capabilities:
- Activity Spectrum : Compounds similar to this compound have been tested against both Gram-positive and Gram-negative bacteria. The results indicated effective inhibition of bacterial growth with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticonvulsant Effects
Some tetrazole derivatives have shown anticonvulsant activity:
- Research Findings : In animal models, compounds with similar structures have been reported to significantly reduce seizure activity. The mechanism may involve modulation of neurotransmitter systems or ion channels .
Structure-Activity Relationship (SAR)
The biological activity of tetrazoles is heavily influenced by their structural components:
- Substituents : The presence of halogens (like bromine) and functional groups (like methoxy) can enhance or diminish biological activity. For example, bromination has been linked to increased lipophilicity and improved cellular permeability .
Data Table: Biological Activities of Related Tetrazoles
Preparation Methods
General Synthetic Strategies
[3+2] Cycloaddition of Substituted Benzonitriles with Azides
The most established method for preparing 5-substituted 1H-tetrazoles, including 5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole, is the [3+2] cycloaddition between a substituted benzonitrile and sodium azide. This reaction is catalyzed by acids or supported catalysts and typically conducted in polar aprotic solvents such as DMF.
General Reaction Scheme:
$$
\text{2-bromo-5-methoxybenzonitrile} + \text{NaN}_3 \xrightarrow{\text{Catalyst, Solvent, Heat}} \text{this compound}
$$
Optimized Conditions (from literature):
| Parameter | Typical Value |
|---|---|
| Substituted benzonitrile | 1 mmol |
| Sodium azide | 1.5 mmol |
| Catalyst | SO₃H-functionalized carbon (10 wt%) |
| Solvent | DMF |
| Temperature | 100 °C |
| Reaction Time | 6 hours |
| Yield | 85–92% (for various bromo/methoxy) |
Reference: Asian Journal of Green Chemistry
Procedure Summary:
- The substituted benzonitrile and sodium azide are combined with the catalyst in DMF.
- The mixture is stirred and heated at 100 °C for 6 hours.
- After completion, the reaction mixture is cooled and extracted with ethyl acetate.
- The organic phase is washed, dried, and concentrated.
- The crude product is purified, typically by column chromatography.
Catalytic and Microwave-Assisted Methods
Recent advances include the use of rare-earth or post-transition metal catalysts and microwave irradiation to accelerate the cycloaddition, reduce reaction times, and improve yields.
Microwave-Assisted Synthesis:
| Parameter | Typical Value |
|---|---|
| Nitrile | 2 mmol |
| Sodium azide | 2.5 mmol |
| Catalyst | Metal catalyst (e.g., Zn, Cu, rare-earth) |
| Solvent | 8 mL (e.g., DMF or DMSO) |
| Temperature | 100–160 °C |
| Reaction Time | 30 min – 4 h |
| Workup | Extraction, acidification, drying |
Reference: WO2016187521A1 Patent
Procedure Summary:
- The nitrile, azide, catalyst, and solvent are combined in a microwave reactor.
- The mixture is irradiated at 100–160 °C for 30 minutes to 4 hours.
- The product is extracted, washed, acidified, and purified as above.
Advantages:
- Shorter reaction times
- Lower catalyst loadings
- Minimized side reactions
Green and Recyclable Catalyst Approaches
The use of recyclable, solid acid catalysts (e.g., SO₃H-functionalized carbon) allows for greener synthesis, easy catalyst recovery, and reuse without significant loss of activity.
Catalyst Recyclability:
- After reaction, the catalyst is filtered, washed with methanol, and dried at 120 °C.
- The catalyst can be reused for multiple cycles with minimal drop in yield.
Comparative Data Table
| Method | Catalyst Type | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Conventional | SO₃H-carbon | DMF | 100 | 6 h | 85–92 | Green, reusable catalyst |
| Microwave-assisted | Metal (Zn, Cu, rare-earth) | DMF/DMSO | 100–160 | 0.5–4 h | 80–95 | Fast, efficient, lower catalyst usage |
| Classical (no catalyst) | None | DMF | 120–150 | 12–24 h | 60–75 | Longer times, lower yields |
Key Research Findings
- Electron-withdrawing (bromo) and electron-donating (methoxy) groups on the aromatic ring are well tolerated, typically leading to high yields and selectivity in the tetrazole formation.
- Microwave-assisted and catalytic methods significantly reduce reaction times and improve process efficiency compared to classical heating.
- Recyclable solid acid catalysts offer sustainable and cost-effective options for large-scale synthesis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(2-bromo-5-methoxyphenyl)-1H-tetrazole, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step procedures:
- Step 1 : Nucleophilic substitution of bromine on the methoxyphenyl precursor using sodium azide in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Step 2 : Cyclization via [3+2] cycloaddition between nitriles and sodium azide under acidic conditions (e.g., HCl/NaN₃) .
- Key Parameters :
- Temperature control (60–80°C for cyclization) .
- Solvent polarity (DMF or THF enhances azide reactivity) .
- Catalyst selection (e.g., Cu(I) for regioselective tetrazole formation) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies substituents (e.g., δ 8.66 ppm for tetrazole NH protons ).
- IR Spectroscopy : Confirms functional groups (C=N stretch at ~1625 cm⁻¹ ).
- HPLC : Validates purity (>95% via reverse-phase chromatography ).
- X-ray Crystallography : Resolves crystal packing and conformation (e.g., triazole-thiones in ).
Q. What are the primary pharmacological targets hypothesized for this compound based on structural analogs?
- Methodological Answer : Analogous tetrazole derivatives target:
- Angiotensin II receptors : ME3221 analogs inhibit angiotensin II-induced vasoconstriction .
- Enzymes : hNAAA (N-acylethanolamine-hydrolyzing acid amidase) inhibition via covalent modification .
- GPCRs : 5-HT1D/1B receptor antagonism observed in structurally related compounds .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of cross-coupling reactions involving the bromophenyl group?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states for Suzuki-Miyaura coupling, predicting bromine substitution preferences .
- Molecular Docking : Evaluates steric/electronic effects of methoxy and bromine groups on binding to catalytic Pd centers .
- MD Simulations : Assess solvent and temperature effects on reaction pathways .
Q. How to resolve contradictions in biological activity data across different assay systems for this compound?
- Methodological Answer :
- Assay Validation : Compare cell-free (e.g., radioligand binding ) vs. cellular systems (e.g., functional cAMP assays).
- Orthogonal Methods : Use fluorescence polarization and surface plasmon resonance (SPR) to cross-validate receptor affinity .
- Species-Specific Factors : Account for differences in receptor subtypes (e.g., mouse vs. human 5-HT1D ).
Q. What strategies optimize solid-state stability of tetrazole derivatives under varying storage conditions?
- Methodological Answer :
- Polymorph Screening : Recrystallize from ethanol/water mixtures to isolate stable crystal forms .
- Excipient Compatibility : Test with cellulose derivatives to prevent hygroscopic degradation.
- Accelerated Stability Studies : Monitor degradation at 40°C/75% RH over 6 months, referencing X-ray diffraction data .
Q. How to design isotope-labeled analogs for metabolic pathway tracing without altering bioactivity?
- Methodological Answer :
- Isotope Positioning : Substitute ¹³C at the methoxy group or ¹⁵N in the tetrazole ring to minimize steric effects .
- Synthetic Routes : Use deuterated solvents (e.g., D₂O) during azide cyclization to incorporate stable isotopes .
- Bioactivity Validation : Compare IC₅₀ values of labeled vs. unlabeled compounds in enzyme inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
